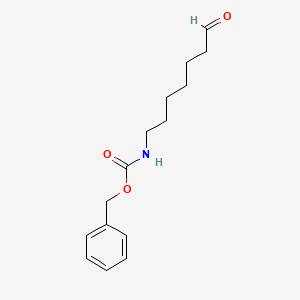

Benzyl (7-oxoheptyl)carbamate

Vue d'ensemble

Description

Benzyl (7-oxoheptyl)carbamate is an organic compound with the molecular formula C15H21NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a 7-oxoheptyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl (7-oxoheptyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 7-oxoheptylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate linkage .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. Industrial processes may also incorporate additional purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (7-oxoheptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1. HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that play critical roles in regulating gene expression through the removal of acetyl groups from histones, which can lead to chromatin condensation and transcriptional repression. Inhibitors of HDACs have become important in cancer therapy due to their ability to reactivate silenced genes involved in cell cycle regulation and apoptosis.

Benzyl (7-oxoheptyl)carbamate has been investigated as a selective HDAC inhibitor, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds in this class can suppress parasite growth at lower concentrations than those required to inhibit mammalian cells, highlighting their potential for targeted therapies against parasitic diseases .

Applications in Parasitic Disease Treatment

3.1. Antimalarial Activity

The compound has shown promise in treating malaria by selectively targeting the histone deacetylase activity in Plasmodium species. This selectivity is crucial as it minimizes the impact on human cells while effectively combating the parasite . The development of such selective inhibitors is vital given the rising issue of drug-resistant strains of malaria.

3.2. Other Parasitic Infections

Beyond malaria, there is ongoing research into the efficacy of this compound against other parasitic diseases such as leishmaniasis and toxoplasmosis. These diseases pose significant health challenges globally, particularly in tropical regions where they are endemic .

Cancer Research Applications

4.1. Antitumor Mechanisms

Recent studies have explored the antitumor mechanisms of HDAC inhibitors, including this compound, which exhibit different pathways for inducing apoptosis in cancer cells . The compound's ability to modulate gene expression and promote cell cycle arrest makes it a candidate for further investigation in oncology.

4.2. Preclinical Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including CNS cancer and breast cancer . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Summary of Findings

The following table summarizes key research findings related to this compound:

Mécanisme D'action

The mechanism of action of benzyl (7-oxoheptyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.

7-oxoheptyl carbamate: Lacks the benzyl group but retains the carbamate functionality.

Carboxybenzyl (CBz) carbamate: Another common carbamate protecting group used in peptide synthesis.

Uniqueness

Benzyl (7-oxoheptyl)carbamate is unique due to its combination of a benzyl group and a 7-oxoheptyl chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that may not be achievable with simpler carbamate derivatives.

Activité Biologique

Benzyl (7-oxoheptyl)carbamate is an organic compound classified as a carbamate derivative, notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21NO3

- CAS Number : 188632-68-0

- Functional Groups : Contains a benzyl group, a carbamate moiety (-NHCOO-), and a 7-oxoheptyl chain.

This compound functions primarily through the following mechanisms:

- Enzyme Interaction : As a carbamate, it may interact with various enzymes, potentially acting as an inhibitor or modulator.

- Peptide Synthesis : It serves as a protecting group for amines in peptide synthesis, facilitating the formation of peptide bonds under mild conditions.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study highlighted that several new carbamate derivatives showed moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL for various isolates .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Escherichia coli | 8 |

| This compound | Acinetobacter baumannii | 16 |

Cholinesterase Inhibition

This compound may also exhibit cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, proline-based carbamates demonstrated IC50 values indicating moderate inhibition .

Case Studies

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound derivatives can inhibit the growth of resistant bacterial strains. One derivative was tested against vancomycin-resistant Enterococcus and showed promising results with MICs comparable to standard antibiotics .

- Neuroprotective Potential : A study investigating the neuroprotective effects of carbamates found that certain derivatives could enhance cognitive function in animal models by inhibiting cholinesterases .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : Its potential as a drug delivery agent or prodrug is under investigation due to its ability to modify pharmacokinetic properties.

- Organic Synthesis : Utilized as a building block in synthesizing more complex organic molecules.

Propriétés

IUPAC Name |

benzyl N-(7-oxoheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHGYDTRIXYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.